
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” is a chemical compound with the molecular formula C3H2BrN3O2 and a molecular weight of 191.97 .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” consists of a 1,2,4-triazole ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 3-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” include a molecular weight of 191.97, and it is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Pharmacological Applications
Triazoles, including 1,2,4-triazoles, have been associated with a wide range of pharmacological applications . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Antifungal Applications
Triazole derivatives have been found to have potent antifungal activities . For example, the discovery of antifungal activities of azole derivatives led to the invention of fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc .
Anticancer Applications
Triazoles and their derivatives have been linked to anticancer effects . The ability of these compounds to bind with a variety of enzymes and receptors in the biological system makes them potential candidates for cancer treatment .
Anti-Inflammatory Applications
1,2,4-Triazoles have been associated with anti-inflammatory effects . This makes them potential candidates for the treatment of conditions characterized by inflammation .
Antibacterial Applications
Triazoles have been found to have antibacterial properties . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Applications in Organic Synthesis
1,2,4-Triazoles have found broad applications in organic synthesis . Their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures paves the way for the construction of diverse novel bioactive molecules .
Applications in Materials Science
Triazoles have applications in materials science . Their unique structural characteristics make them suitable for the development of new materials .
Applications in Bioconjugation and Chemical Biology
1,2,4-Triazoles have been used in bioconjugation and chemical biology . They have been used to create bioactive molecules with a wide range of therapeutic applications .
Safety and Hazards
The safety information for “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” includes the following hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
properties
IUPAC Name |
5-bromo-1H-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLIDTOGYMYMLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475683 |
Source


|
| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
674287-63-9 |
Source


|
| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

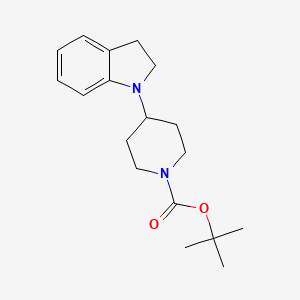



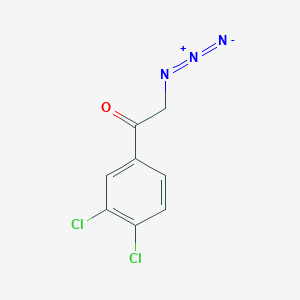
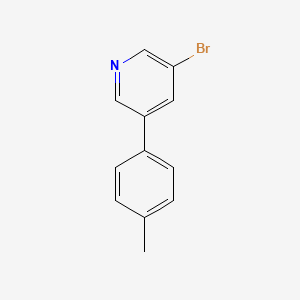
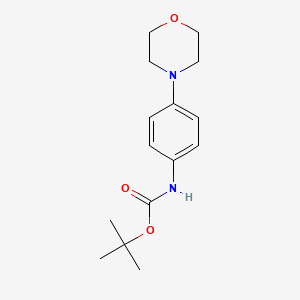


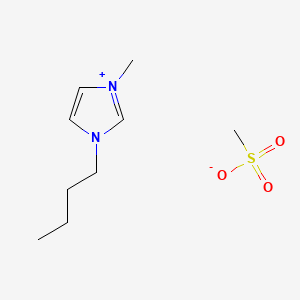



![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)